molecular formula C20H25N3O2 B2557243 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922033-24-7

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2557243
CAS No.: 922033-24-7
M. Wt: 339.439
InChI Key: NQSIWECAWPYDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a novel synthetic compound intended for research use only. It is not for diagnostic or therapeutic applications. This chemically complex molecule is a hybrid structure incorporating several privileged pharmacophores recognized in medicinal chemistry, including an indoline core, a pyrrolidine ring, and a furan carboxamide group. The indoline scaffold is a common feature in bioactive compounds and is frequently explored in drug discovery for its diverse potential . The saturated pyrrolidine ring is a versatile scaffold that contributes to the three-dimensional structure of a molecule, which can be critical for achieving target selectivity and optimizing pharmacokinetic properties . The furan moiety, an electron-rich heterocycle, is known to be present in various natural products and can influence a molecule's ability to form key interactions with biological targets . Researchers may be interested in this compound for early-stage investigation into its physicochemical properties and potential biological activities, given its multi-functional design. All available product information, including structural data and handling guidelines, should be thoroughly reviewed by qualified researchers prior to use.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22-11-8-16-13-15(6-7-17(16)22)18(23-9-2-3-10-23)14-21-20(24)19-5-4-12-25-19/h4-7,12-13,18H,2-3,8-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSIWECAWPYDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound belongs to the class of furan-carboxamides and features significant moieties such as:

  • Indoline : Known for its interaction with various biological targets.
  • Pyrrolidine : Often associated with neuroactive properties.
  • Furan : Implicated in various biological activities including anti-inflammatory effects.

Molecular Structure

ComponentDescription
Indoline1-methylindolin-5-yl group provides potential receptor interactions.
PyrrolidineMay influence central nervous system activity.
FuranContributes to the compound's reactivity and biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound may exhibit the following activities:

  • Kinase Inhibition : The oxalamide structure is commonly found in kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation and survival .
  • G Protein-Coupled Receptor (GPCR) Modulation : The indole structure could facilitate interactions with GPCRs, which are crucial for numerous physiological processes, including neurotransmission and hormonal regulation .
  • Antioxidant Activity : Compounds with furan rings have been noted for their antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

Study on Tyrosinase Inhibition

A related furan derivative demonstrated potent tyrosinase inhibitory activity, with an IC50 value of 0.0433 µM, indicating significant potential for applications in skin whitening and anti-melanogenic therapies . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activities.

Neuroprotective Effects

Research on indole derivatives has shown neuroprotective effects against neurodegenerative diseases. These compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which are beneficial in treating conditions like Alzheimer's and Parkinson's disease .

The proposed mechanism of action for this compound includes:

  • Inhibition of Kinases : By binding to the ATP-binding site of kinases, it may prevent phosphorylation events critical for cell cycle progression.
  • Modulation of GPCR Signaling : It could act as an agonist or antagonist at specific GPCRs, influencing downstream signaling pathways.

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